4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one
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Overview
Description
4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a diazepane ring, a trifluoromethyl group, and a phenylethyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: Shares the trifluoromethyl-pyridine moiety but lacks the diazepane ring.
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: Contains the trifluoromethyl-pyridine structure but differs in the rest of the molecule.
Uniqueness
4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one is unique due to its combination of a diazepane ring, a phenylethyl group, and a trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22F3N3O |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(2-phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)18-7-6-17(14-24-18)15-25-10-9-19(27)26(13-12-25)11-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
InChI Key |
SKWVCDMNLRXXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CCC2=CC=CC=C2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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